![molecular formula C14H19NO B2365850 N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide CAS No. 2361646-41-3](/img/structure/B2365850.png)
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ibuprofen Lysine, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However, in
作用机制
The mechanism of action of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and their inhibition leads to the reduction of these symptoms. N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is a selective COX-2 inhibitor, which means that it targets the COX-2 enzyme more specifically than the COX-1 enzyme, leading to fewer side effects.
Biochemical and Physiological Effects:
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It also reduces pain and fever by acting on the central nervous system. Additionally, N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its selective COX-2 inhibition makes it a useful tool for studying the role of COX-2 in various physiological processes. However, one limitation of using N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is its potential to cause side effects, such as gastrointestinal bleeding and renal toxicity, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the scientific research applications of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide. One direction is the development of new drugs based on the structure of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide that exhibit improved pharmacological properties. Another direction is the study of the effects of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide on other physiological processes, such as angiogenesis and apoptosis. Furthermore, the use of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide in combination with other drugs or therapies could lead to improved treatment outcomes for various diseases.
Conclusion:
In conclusion, N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is a chemical compound that has shown promise in various scientific research applications. Its well-established synthesis method, selective COX-2 inhibition, and anti-inflammatory, analgesic, and antipyretic effects make it a useful tool for studying various physiological processes. However, its potential side effects should be taken into consideration when interpreting experimental results. Future research directions include the development of new drugs based on the structure of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide and the study of its effects on other physiological processes.
合成方法
The synthesis of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide involves the reaction between 2-(2-methylpropyl)benzyl chloride and acrylamide in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution reaction to form the desired product. The synthesis method of N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide is well-established and has been extensively studied in the literature.
科学研究应用
N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide has been used in various scientific research applications, including the development of new drugs and the study of its mechanism of action. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
N-[[2-(2-methylpropyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-14(16)15-10-13-8-6-5-7-12(13)9-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIXISAAKHYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
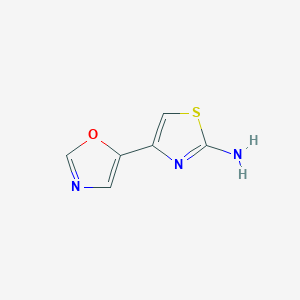
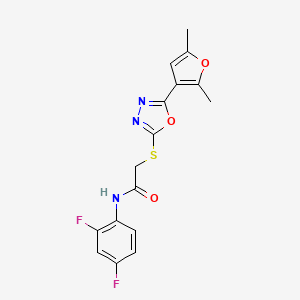
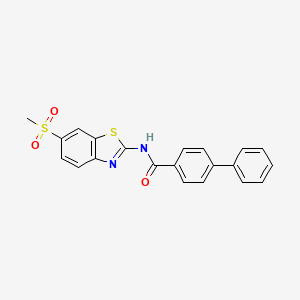
![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)
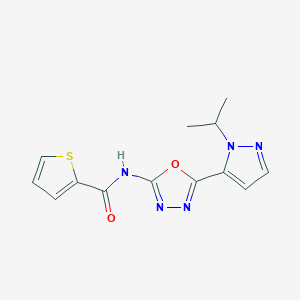

![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
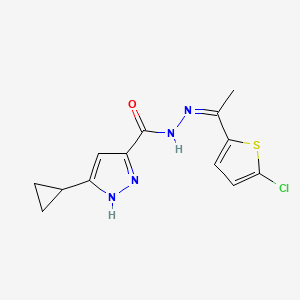
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)

